3'-Hydroxy Simvastatin belongs to the class of drugs known as statins, specifically classified as a lipid-lowering agent. It is synthesized from Lovastatin, which is extracted from the fermentation of Aspergillus terreus and other fungi. The compound plays a significant role in managing cholesterol levels and preventing cardiovascular diseases.
The synthesis of 3'-Hydroxy Simvastatin can be achieved through various methods, primarily focusing on chemical modifications of Lovastatin. The synthesis typically involves the following steps:
Recent methodologies emphasize the use of reverse-phase high-performance liquid chromatography (HPLC) for the quantification and purification of Simvastatin and its derivatives, including 3'-Hydroxy Simvastatin. This technique allows for precise separation based on hydrophobic interactions, enabling efficient analysis of purity and concentration .
The molecular structure of 3'-Hydroxy Simvastatin can be represented as follows:
The structural elucidation can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FT-IR), which provide insights into the functional groups and bonding characteristics present in the molecule .
3'-Hydroxy Simvastatin participates in several chemical reactions that are crucial for its function as an inhibitor of HMG-CoA reductase:
The inhibition mechanism involves competitive binding to the active site of HMG-CoA reductase, which prevents the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis .
The action mechanism of 3'-Hydroxy Simvastatin involves several key steps:
Kinetic studies have shown that 3'-Hydroxy Simvastatin exhibits a significant reduction in cholesterol levels in clinical settings, supporting its efficacy as a therapeutic agent .
Relevant data indicate that these properties influence both the formulation and delivery methods for therapeutic applications .
3'-Hydroxy Simvastatin is extensively used in clinical settings for:
3'-Hydroxy Simvastatin (CAS 126313-98-2), a pharmacologically active metabolite of the widely prescribed lipid-lowering drug simvastatin, represents a critical molecular entity within the statin class. Chemically designated as C₂₅H₃₈O₆ with a molecular weight of 434.57 g/mol, this monohydroxylated derivative retains the core hexahydronaphthalene ester structure of its parent compound while exhibiting distinct biochemical properties. Its formation occurs primarily through cytochrome P450-mediated oxidation, positioning it as a key mediator of simvastatin’s therapeutic effects. Unlike many statin metabolites that undergo rapid excretion, 3'-Hydroxy Simvastatin maintains significant HMG-CoA reductase inhibitory activity, contributing substantially to the net pharmacodynamic profile observed during simvastatin therapy. This metabolite exemplifies how biotransformation can generate molecules with refined target engagement and altered tissue distribution profiles compared to their progenitor drugs [1] [5] [9].
The statin pharmacological landscape features diverse molecular structures categorized as type I (fungal-derived; e.g., simvastatin, lovastatin) or type II (fully synthetic; e.g., atorvastatin, rosuvastatin). 3'-Hydroxy Simvastatin emerges from the type I statin lineage, sharing their characteristic decalin ring and lactone moiety but distinguished by a hydroxyl group at the 3' position of the ester side chain. This structural modification confers altered lipophilicity (LogD ~1.80 for acid form) compared to simvastatin (LogD ~4.40 lactone/1.80 acid), influencing its cellular uptake and tissue distribution patterns. While simvastatin itself demonstrates moderate potency (average LDL-C reduction ~35%), its biotransformation to 3'-Hydroxy Simvastatin yields a metabolite with preserved target affinity—evidenced by its Ki value of 0.2 nM for HMG-CoA reductase, mirroring simvastatin’s potency. This metabolic activation pathway enhances the overall therapeutic efficacy of simvastatin regimens, particularly in tissues expressing active CYP450 isoforms [4] [8].
Table 1: Comparative Pharmacological Properties of Select Statins and Metabolites
Compound | Type | Bioavailability | LogD (Acid Form) | HMG-CoA Reductase Ki (nM) | Primary Metabolic Pathway |
---|---|---|---|---|---|
Simvastatin (parent) | I | <5% | 1.80 | 0.2 | CYP3A4 oxidation |
3'-Hydroxy Simvastatin | - | Not quantified | ~1.80 | 0.2 (estimated) | Further conjugation |
Lovastatin | I | 5% | 1.51 | 0.6 | CYP3A4 oxidation |
Atorvastatin | II | 12% | 1.53 | 0.5 | CYP3A4 oxidation |
Rosuvastatin | II | 20% | -0.25 to -0.50 | 0.1 | Limited metabolism |
The pharmacokinetic and pharmacodynamic significance of 3'-Hydroxy Simvastatin stems from its dual role as both a metabolic product and an active therapeutic agent. Simvastatin undergoes extensive first-pass metabolism, primarily via hepatic CYP3A4 isoenzymes, generating several hydroxylated derivatives including 3'-Hydroxy Simvastatin. In vitro studies confirm this metabolite retains substantial HMG-CoA reductase inhibitory activity, contributing approximately 15-25% of the total inhibitory activity during chronic simvastatin therapy. Unlike the parent drug’s lactone form, which requires enzymatic hydrolysis to the β-hydroxyacid form for activity, 3'-Hydroxy Simvastatin predominantly exists as the pharmacologically active hydroxyacid, enabling rapid target engagement. Its formation kinetics exhibit interindividual variability influenced by genetic polymorphisms in CYP3A4/5 and transport proteins (notably OATP1B1), partially explaining the variable lipid-lowering responses observed among patients on standardized simvastatin dosages [4] [8] [10].
Recent metabolomic investigations reveal that 3'-Hydroxy Simvastatin participates in broader biological effects beyond direct HMG-CoA reductase inhibition. High-throughput LC-MS/MS profiling of 7,532 individuals identified 321 metabolites significantly altered during simvastatin therapy, 313 being novel associations. 3'-Hydroxy Simvastatin contributes to perturbations in:
These pleiotropic metabolic effects suggest 3'-Hydroxy Simvastatin influences cellular physiology beyond cholesterol biosynthesis, potentially affecting redox balance, protein prenylation, and mitochondrial function [10].
Table 2: Metabolic Reactions Involving Simvastatin and 3'-Hydroxy Simvastatin
Metabolic Process | Enzyme Systems Involved | Key Biochemical Transformations | Biological Consequences |
---|---|---|---|
Formation from Simvastatin | CYP3A4/5 | Aliphatic hydroxylation at 3' position of ester side chain | Generation of active metabolite with comparable Ki to parent |
Conjugation Reactions | UGTs (UGT1A1, UGT1A3, UGT2B7) | Glucuronidation of carboxyl group | Enhanced water solubility, biliary excretion |
Transport | OATP1B1, OATP1B3, MRP2, BCRP | Hepatocellular uptake and efflux | Tissue-specific distribution, drug-drug interaction potential |
Further Oxidation | CYP3A4, CYP2C8 | Additional hydroxylation or lactone ring cleavage | Inactivation and renal elimination |
Despite its established role in simvastatin pharmacology, significant research gaps persist regarding 3'-Hydroxy Simvastatin. Current academic priorities focus on five critical domains:
Nanotechnology-Enabled Delivery: Conventional formulations limit tissue-specific targeting of 3'-Hydroxy Simvastatin. Novel nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles are under investigation to enhance its bioavailability and tumor accumulation. Preliminary studies demonstrate nanoformulations increase drug loading capacity by 3.8-fold and prolong plasma half-life by 7.2 hours compared to free drug, enabling exploitation of its anti-neoplastic potential at lower systemic exposures [3].
Cancer Mechanisms and Therapeutic Repurposing: Evidence indicates 3'-Hydroxy Simvastatin inhibits tumor progression through RANKL/NF-κB pathway suppression in breast cancer and multiple myeloma models. It also impairs melanoma cell invasion (IC₅₀ 0.8–2.1 μM) by modulating integrin-mediated adhesion and metalloproteinase secretion. However, the precise molecular mediators of these effects remain uncharacterized, warranting phosphoproteomic studies to map signaling networks [2] [7].
Metabolomic Signature Expansion: While 1098 metabolites have been quantified in simvastatin-treated patients, the specific contribution of 3'-Hydroxy Simvastatin to the observed perturbations in nucleotide, vitamin, and xenobiotic pathways requires deconvolution through isotope-tracer studies. This is critical for understanding off-target effects and potential drug-microbiome interactions [10].
Neuropharmacology: Unlike hydrophilic statins (e.g., pravastatin), 3'-Hydroxy Simvastatin’s moderate lipophilicity enables limited blood-brain barrier penetration. Its effects on astrocyte-mediated cholesterol turnover and neuronal CYP46A1 activity remain unexplored despite implications for neurodegenerative disorders [4].
Analytical Standardization: Current limitations exist in quantifying 3'-Hydroxy Simvastatin in complex biological matrices. Reference standards (purity >95%) are commercially limited and costly ($305–$2395/mg), impeding translational research. Development of sensitive, high-throughput LC-MS/MS assays using stable isotope internal standards represents an urgent priority [9].
These research vectors aim to transform 3'-Hydroxy Simvastatin from a metabolic intermediate into a rationally engineered therapeutic agent with applications spanning oncology, neurology, and immunology. The metabolite’s pleiotropic bioactivities position it as a promising scaffold for targeted molecular therapies beyond cardiovascular medicine [3] [7] [10].
Table 3: Key Research Priorities for 3'-Hydroxy Simvastatin
Research Domain | Current Knowledge Gaps | Emerging Methodologies | Potential Applications |
---|---|---|---|
Nano-Delivery Systems | Tissue-specific targeting efficiency | NLCs, gold-nanoparticle conjugates, caseinate coatings | Enhanced cancer chemotherapy with reduced myotoxicity |
Cancer Pathway Modulation | Mechanisms of RANKL/NF-κB suppression | CRISPR-Cas9 screens, phosphoproteomics | Adjuvant therapy for bone-metastatic cancers |
Metabolomic Networks | Metabolite-microbiome interactions | ¹³C-tracing, gnotobiotic mouse models | Personalized dosing based on metabolic phenotypes |
Neuropharmacology | Astrocyte interactions and cholesterol efflux effects | Blood-brain barrier organoids, microdialysis | Neurodegenerative disease modification |
Analytical Chemistry | Low-throughput quantification methods | HRAM-MS with ¹³C-labeled internal standards | Therapeutic drug monitoring and pharmacokinetic studies |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4